Cas no 2171815-44-2 (3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid)

3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid is a specialized protected amino acid derivative used in peptide synthesis. Its structure incorporates an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, ensuring selective deprotection under mild basic conditions, which is advantageous for solid-phase peptide synthesis (SPPS). The cyclobutylmethyl side chain enhances conformational rigidity, potentially improving peptide stability and binding affinity. The 4-methylpentanoic acid moiety contributes to hydrophobic interactions in peptide design. This compound is particularly valuable in medicinal chemistry and bioconjugation, where controlled reactivity and structural precision are critical. Its high purity and well-defined protection strategy make it suitable for complex peptide assembly and research applications requiring tailored molecular architectures.
3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid structure
2171815-44-2 structure
Product Name:3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid
CAS No:2171815-44-2
MF:C28H34N2O5
MW:478.579967975616
CID:6292362
PubChem ID:165812584
Update Time:2025-05-21

3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid
    • 2171815-44-2
    • 3-(2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetamido)-4-methylpentanoic acid
    • EN300-1483926
    • Inchi: 1S/C28H34N2O5/c1-18(2)24(14-26(32)33)30-25(31)15-28(12-7-13-28)17-29-27(34)35-16-23-21-10-5-3-8-19(21)20-9-4-6-11-22(20)23/h3-6,8-11,18,23-24H,7,12-17H2,1-2H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: SHIDVFBNEQYESO-UHFFFAOYSA-N
    • SMILES: O=C(CC1(CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CCC1)NC(CC(=O)O)C(C)C

Computed Properties

  • Exact Mass: 478.24677219g/mol
  • Monoisotopic Mass: 478.24677219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 11
  • Complexity: 742
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 105Ų

3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid Pricemore >>

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Additional information on 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid

3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid

The compound 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid, identified by the CAS number 2171815-44-2, is a highly specialized organic molecule with significant potential in the fields of pharmacology and advanced chemical synthesis. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclobutane ring, and a pentanoic acid moiety, making it a valuable tool in peptide synthesis and drug discovery.

The Fmoc group, a well-known protecting group in peptide chemistry, plays a crucial role in controlling the reactivity of amino groups during synthesis. Recent studies have highlighted the importance of such protecting groups in achieving high yields and maintaining stereochemical integrity during multi-step synthesis processes. The cyclobutane ring within this compound adds an element of rigidity to the structure, which can be advantageous in modulating the physical properties of the molecule, such as solubility and bioavailability.

One of the most intriguing aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring the use of Fmoc-containing compounds in targeted drug delivery systems, where the Fmoc group can serve as a trigger for controlled release mechanisms under specific physiological conditions. Additionally, the presence of the pentanoic acid moiety introduces acidic functionality, which can be exploited in designing molecules with specific binding affinities or catalytic activities.

Recent advancements in computational chemistry have enabled detailed molecular modeling of this compound, providing insights into its electronic structure and potential interactions with biological targets. For instance, studies using density functional theory (DFT) have revealed that the Fmoc group significantly influences the electron distribution within the molecule, potentially enhancing its ability to participate in hydrogen bonding or other non-covalent interactions critical for bioactivity.

In terms of synthesis, this compound represents a challenging yet rewarding target for organic chemists. The construction of the cyclobutane ring typically involves intramolecular cyclization reactions or transition-metal-catalyzed methods, both of which require precise control over reaction conditions to ensure high stereoselectivity. The integration of the Fmoc group into such a complex structure further underscores the need for advanced synthetic strategies and rigorous purification techniques.

The unique combination of functional groups in this compound also makes it an ideal candidate for exploring supramolecular chemistry concepts. For example, researchers have been investigating how such molecules can self-assemble into nanostructures under specific conditions, opening up possibilities for applications in materials science and nanotechnology.

In conclusion, 3-(2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclobutyl}acetamido)-4-methylpentanoic acid stands as a testament to the ingenuity and precision required in modern organic synthesis. Its intricate structure and versatile functional groups position it as a promising candidate for advancing both fundamental chemical research and applied therapeutic development.

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